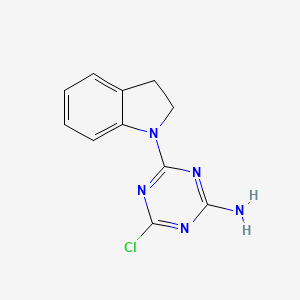
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine
Overview
Description
The compound “4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine” is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural compounds and pharmaceuticals . The compound also contains a triazine ring, which is a type of heterocyclic compound. The presence of these groups could suggest that this compound may have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and triazine rings. The specific methods would depend on the exact starting materials and the desired route of synthesis. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and triazine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . This can affect the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine group (-NH2) can participate in acid-base reactions, and the chloro group (-Cl) can be substituted in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amine could affect its solubility in different solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives: , such as 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for their inhibitory activity against viruses like influenza A and Coxsackie B4 virus . The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents.
Anti-inflammatory Activity
The indole scaffold is also explored for its anti-inflammatory properties. Researchers have been interested in synthesizing various indole derivatives to screen for pharmacological activities, including anti-inflammatory effects. These compounds can potentially treat conditions characterized by inflammation, such as arthritis and asthma .
Anticancer Activity
Indole-based compounds have been investigated for their potential in cancer therapy. Their ability to interact with various biological pathways makes them suitable candidates for anticancer agents. Studies have focused on the synthesis of indole derivatives that can target specific cancer cells or pathways involved in tumor growth and metastasis .
Anti-HIV Activity
The fight against HIV has led to the exploration of indole derivatives as potential anti-HIV agents. The structural complexity of indole allows for the creation of compounds that can interfere with the virus’s ability to replicate or integrate into the host’s genome .
Antioxidant Activity
Oxidative stress is a factor in many diseases, and indole derivatives have been studied for their antioxidant capabilities. By scavenging free radicals or upregulating the body’s own antioxidant defenses, these compounds could contribute to the prevention or treatment of oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them useful in the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of novel indole-based compounds could lead to effective treatments against resistant bacterial strains .
Antitubercular Activity
Tuberculosis remains a global health challenge, and indole derivatives offer a new avenue for antitubercular drug development. Research has been directed towards creating compounds that can effectively combat Mycobacterium tuberculosis, the bacterium responsible for the disease .
Antidepressant Activity
Depression is a major health concern worldwide, and indole derivatives have been synthesized as potential antidepressants. The indole nucleus is a key structural motif in many antidepressant drugs, and its modification could lead to new therapies with quicker onset and fewer side effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFOUADYLWOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



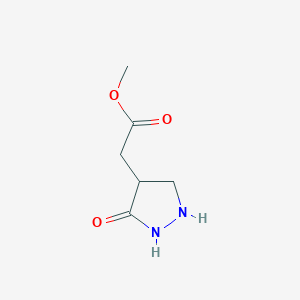
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)
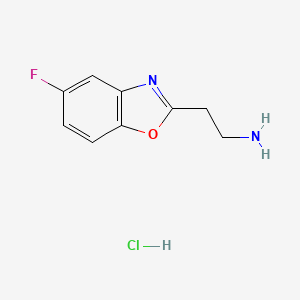

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)
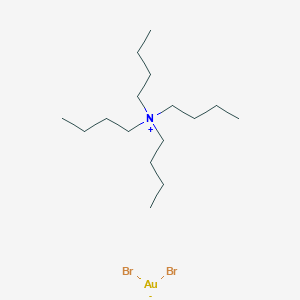
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)
![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
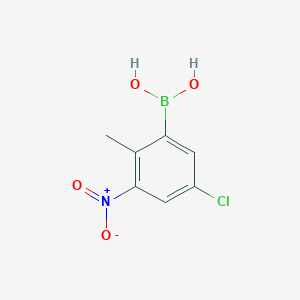
![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)